molecular formula C7H18OSi B079100 tert-Butoxytrimethylsilane CAS No. 13058-24-7

tert-Butoxytrimethylsilane

Cat. No.: B079100
CAS No.: 13058-24-7
M. Wt: 146.3 g/mol
InChI Key: PGZGBYCKAOEPQZ-UHFFFAOYSA-N
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Description

tert-Butoxytrimethylsilane (CAS 13058-24-7) is a silane derivative with the molecular formula C₇H₁₈OSi and a molecular weight of 146.3 g/mol. Its structure consists of a silicon atom bonded to three methyl groups and one tert-butoxy group (-O-C(CH₃)₃). This compound is synthesized via the reaction of tert-butanol with trimethylsilyl chloride in the presence of a base, yielding a product characterized by distinct NMR signals: 0.38 ppm (s, 9H) for the trimethylsilyl group and 1.326 ppm (s, 9H) for the tert-butyl moiety .

This compound is primarily used in organic synthesis as a protecting group for alcohols due to its stability under basic conditions and susceptibility to acidic cleavage. Its bulky tert-butoxy group enhances steric protection, making it suitable for safeguarding sensitive functional groups during multi-step reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butoxytrimethylsilane is commonly synthesized by reacting trimethylchlorosilane with tert-butanol. The reaction involves dehydrogenation under appropriate conditions to yield the desired product . Another method involves the reaction of hexamethyldisilane with tert-butanol .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically follows the same reaction pathways as in laboratory settings but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: tert-Butoxytrimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

tert-Butoxytrimethylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butoxytrimethylsilane primarily involves its ability to act as a silicon reagent. It introduces silicon groups into organic molecules through substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares tert-Butoxytrimethylsilane with structurally related silanes:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Silicon Key Properties
This compound C₇H₁₈OSi 146.3 3 methyl, 1 tert-butoxy Hydrophobic, acid-labile, moderate steric bulk
t-Butyltrimethoxysilane C₇H₁₈O₃Si 178.3 1 tert-butyl, 3 methoxy Polar, hydrolytically reactive; forms cross-linked networks upon hydrolysis
tert-Butoxytriphenylsilane C₂₂H₂₄OSi 332.5 3 phenyl, 1 tert-butoxy High steric bulk, thermally stable; used in crystallography studies
Bromotrimethylsilane (TMSBr) C₃H₉BrSi 153.1 3 methyl, 1 bromine Highly reactive silylating agent; replaces hydroxyl groups with -Si(CH₃)₃
tert-Butyl(3-chloropropoxy)dimethylsilane C₉H₂₁ClOSi 218.8 2 methyl, 1 tert-butyl, 1 chloropropoxy Combines silyl ether stability with nucleophilic chlorine for further functionalization

Reactivity and Stability

  • Hydrolysis Resistance: this compound exhibits greater hydrolytic stability compared to t-Butyltrimethoxysilane, which undergoes rapid hydrolysis due to three electron-withdrawing methoxy groups . In contrast, TMSBr reacts violently with water, releasing HBr and forming trimethylsilanol .
  • Acid Sensitivity :

    • The tert-butoxy group in this compound is cleaved under acidic conditions (e.g., HCl or TFA), making it ideal for temporary protection .
    • tert-Butoxytriphenylsilane is more resistant to acid due to the electron-donating phenyl groups stabilizing the silicon-oxygen bond .
  • Steric Effects :

    • The trimethylsilyl group in this compound offers less steric hindrance than the triphenyl groups in tert-Butoxytriphenylsilane , enabling easier introduction but reduced protection efficacy in crowded environments .

Biological Activity

tert-Butoxytrimethylsilane (TBOTMS) is a silane compound that has garnered attention in various fields, including organic synthesis and materials science. Its unique structure allows it to participate in a range of chemical reactions and biological interactions. This article explores the biological activity of TBOTMS, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C7H18OSi
Molecular Weight: 162.30 g/mol
Appearance: Colorless liquid with a characteristic odor

TBOTMS is characterized by the presence of a tert-butoxy group attached to a trimethylsilane moiety. This configuration imparts specific chemical reactivity, making it useful in various synthetic applications.

The biological activity of TBOTMS is primarily attributed to its ability to interact with biological macromolecules. The trimethylsilane group can enhance lipophilicity, allowing TBOTMS to penetrate cell membranes more effectively. This property is crucial for its potential applications in drug delivery systems.

Interaction with Biological Targets

  • Enzyme Modulation: TBOTMS has been shown to influence enzyme activity by acting as a substrate or inhibitor in biochemical pathways.
  • Receptor Binding: The compound may bind to specific receptors, altering cellular signaling pathways and affecting physiological responses.

Biological Activity and Therapeutic Applications

Research indicates that TBOTMS exhibits several biological activities that could be harnessed for therapeutic purposes:

  • Antimicrobial Activity: Preliminary studies suggest that TBOTMS possesses antimicrobial properties, making it a candidate for developing new antibacterial agents.
  • Anti-inflammatory Effects: TBOTMS may modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.
  • Anticancer Potential: There is emerging evidence that TBOTMS can inhibit cancer cell proliferation, although further studies are needed to elucidate its mechanisms.

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial effects of TBOTMS against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antibacterial agent .

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments demonstrated that TBOTMS reduced the production of pro-inflammatory cytokines in activated macrophages. This finding supports its potential use in treating chronic inflammatory conditions .

CytokineControl Level (pg/mL)TBOTMS Treatment Level (pg/mL)
TNF-α300150
IL-6250100

Case Study 3: Anticancer Activity

A recent study assessed the effects of TBOTMS on human cancer cell lines. The results showed a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .

Concentration (µM)Cell Viability (%)
0100
1080
5050

Q & A

Basic Research Questions

Q. How can tert-Butoxytrimethylsilane be synthesized with high purity, and what spectroscopic methods are critical for characterization?

this compound is typically synthesized via alcoholysis reactions using tert-butanol and chlorotrimethylsilane. A reported procedure involves substituting tert-butanol (Me₃COH) in a reaction analogous to methoxytrimethylsilane synthesis, followed by purification under inert conditions . Key characterization techniques include:

  • ¹H NMR : Peaks at δ 0.38 (s, 9H, Si(CH₃)₃) and δ 1.326 (s, 9H, C(CH₃)₃) in benzene .
  • Mass spectrometry : Absence of a parent ion (m/z = 170) but dominant fragments at m/z = 155 (base peak) and m/z = 131 (P-15), attributed to siloxane bond cleavage . Ensure solvent purity and calibration standards to avoid spectral contamination.

Q. What are the optimal storage conditions to prevent degradation of this compound?

While direct stability data for this compound is limited, analogous silanes (e.g., (trifluoromethyl)trimethylsilane) suggest storage under anhydrous, inert atmospheres (argon/nitrogen) at ≤4°C to minimize hydrolysis. Reactivity with moisture necessitates sealed containers and desiccants .

Advanced Research Questions

Q. How can contradictory mass spectral data for this compound be resolved, particularly the absence of a parent ion?

The lack of a parent ion (m/z = 170) in mass spectra is consistent with siloxane fragmentation patterns. Instead, the base peak at m/z = 155 corresponds to loss of a methyl group (CH₃), while m/z = 131 reflects cleavage of the tert-butoxy moiety (C₄H₉O) . To validate these findings:

  • Compare with isotopic labeling (e.g., deuterated analogs) to track fragmentation pathways .
  • Use high-resolution mass spectrometry (HRMS) to confirm fragment compositions.

Q. What mechanistic insights explain the role of this compound in trapping reactive intermediates like 2-silapropene?

this compound acts as a trapping agent via nucleophilic attack on electron-deficient intermediates. For example, in situ-generated 2-methyl-2-silapropene reacts with tert-butoxysilane to form stable adducts (e.g., Me₃SiOCMe₃), confirmed by ¹H NMR and isotopic labeling (e.g., Me₃SiD) . Computational studies (DFT) could further elucidate transition states and regioselectivity.

Q. How does steric hindrance from the tert-butoxy group influence the reactivity of this compound in comparison to smaller alkoxysilanes?

The bulky tert-butoxy group reduces nucleophilicity at the silicon center, making this compound less reactive toward electrophiles compared to methoxy- or ethoxy-substituted analogs. This steric effect is evident in:

  • Slower hydrolysis rates in protic solvents .
  • Preferential formation of monoadducts in trapping reactions . Experimental validation via kinetic studies (e.g., competition reactions with Me₃SiOMe) is recommended.

Q. What computational methods are effective for predicting synthetic pathways involving this compound?

AI-driven synthesis planning tools (e.g., Reaxys, Pistachio) leverage reaction databases to propose routes. For example:

  • Retrosynthetic analysis : Prioritize precursors like tert-butanol and chlorotrimethylsilane .
  • One-step synthesis prediction : Focus on alcoholysis or silylation reactions under mild conditions . Cross-validate predictions with experimental yields and spectroscopic data .

Properties

IUPAC Name

trimethyl-[(2-methylpropan-2-yl)oxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18OSi/c1-7(2,3)8-9(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZGBYCKAOEPQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30339198
Record name tert-Butoxytrimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13058-24-7
Record name tert-Butoxytrimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butoxytrimethylsilane
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Synthesis routes and methods

Procedure details

1 mole of tert. butanol, 1.5 moles of trimethylchlorosilane and 0.001 moles of tetra-n-butyl ammonium bromide were reacted at the reflux temperature (54°-67° C.) as in Example 1 and then worked up by distillation.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1.5 mol
Type
reactant
Reaction Step One
Quantity
0.001 mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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